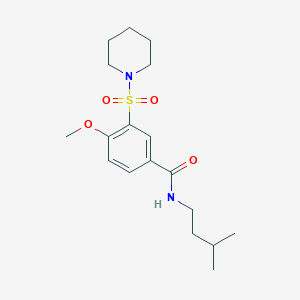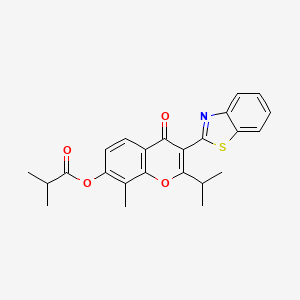![molecular formula C20H25N3O4 B4629104 N-(2,5-dimethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4629104.png)
N-(2,5-dimethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(2,5-dimethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea often involves multi-step reactions that can include the coupling of amines with isocyanates or carbonyl derivatives to form the urea linkage. Techniques such as the Lossen rearrangement have been applied to synthesize ureas from carboxylic acids, offering a pathway that could be relevant for the synthesis of complex urea derivatives (Thalluri et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of related compounds has revealed that the 2,5-dimethoxyphenyl unit can be almost planar, with minimal deviation from planarity. The dihedral angle between the phenyl ring and the urea plane can vary, influencing the overall molecular conformation. Intramolecular hydrogen bonding plays a significant role in stabilizing the molecular structure (Hyeong Choi et al., 2010).
Chemical Reactions and Properties
Urea derivatives can undergo various chemical reactions, including nucleophilic attacks and rearrangements. Directed lithiation has been explored for N,N-dimethylurea derivatives, allowing for the functionalization at specific positions on the molecule (Keith Smith et al., 2013). These reactions underscore the versatility and reactivity of urea compounds.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
N-alkyl substituted urea derivatives, particularly those bearing a morpholine moiety, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds have shown potent antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as effective agents in combating microbial infections (Qing-Zhong Zheng et al., 2010).
Molecular Structure and Aggregation Studies
Another area of research involves the study of N,N′-diaryl urea derivatives as model systems for understanding aggregation phenomena in polymeric materials. For instance, specific urea derivatives have been designed to mimic the aggregated and unaggregated states of poly(phenyleneethynylenes) (PPEs), providing insights into the molecular structure and quantum yield differences between these states (Holly L. Ricks et al., 2004).
Corrosion Inhibition
Urea derivatives have also been investigated for their corrosion inhibition properties. For example, triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions, demonstrating their efficacy in protecting metals from corrosion. This highlights the potential application of such compounds in industrial processes where metal corrosion is a concern (B. Mistry et al., 2011).
Directed Lithiation Studies
Research on the directed lithiation of specific urea derivatives has provided valuable methodologies for the synthesis of substituted products, further expanding the utility of urea derivatives in synthetic organic chemistry. This research offers a pathway to high-yield synthesis of various compounds, underscoring the versatility of urea derivatives in chemical synthesis (Keith Smith et al., 2013).
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-25-17-7-8-19(26-2)18(13-17)22-20(24)21-16-5-3-15(4-6-16)14-23-9-11-27-12-10-23/h3-8,13H,9-12,14H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKWBDDQVULXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629032.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-methylbenzamide](/img/structure/B4629035.png)




![N-(4-tert-butylcyclohexyl)-2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4629065.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4629073.png)
![1-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4629080.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4629090.png)
![9-(difluoromethyl)-2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629093.png)
![4-methoxy-N-[1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4629101.png)
![5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4629121.png)
